3-(3-Furyl)acrylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

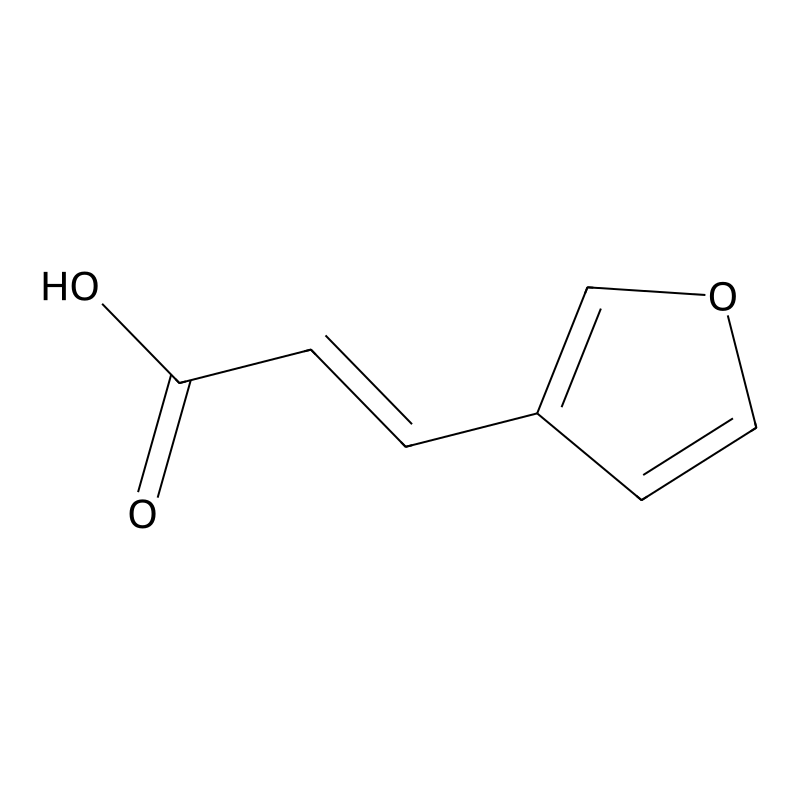

3-(3-Furyl)acrylic acid is an organic compound with the molecular formula C₇H₆O₃ and a molecular weight of approximately 138.12 g/mol. Its structure features a furan ring attached to an acrylic acid moiety, making it a unique compound in both chemical and biological contexts. The compound is also known by various names, including (E)-3-(furan-3-yl)prop-2-enoic acid and trans-3-furanacrylic acid .

3-(3-Furyl)acrylic acid is versatile in its reactivity. It readily undergoes esterification with alcohols in the presence of acids, forming esters that can be useful in various applications. Additionally, the compound can participate in Michael addition reactions, where it acts as a Michael acceptor due to the presence of the double bond adjacent to the carboxylic acid group.

Moreover, it can engage in polymerization reactions, leading to the formation of polymers that may have applications in materials science.

Research has highlighted the biological activity of 3-(3-Furyl)acrylic acid and its derivatives. Notably, these compounds exhibit antimicrobial properties against various microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and molds such as Aspergillus niger . The mechanism of action appears to involve interference with bioenergetic processes, particularly glycolysis, suggesting potential for development into antimicrobial agents.

The synthesis of 3-(3-Furyl)acrylic acid can be achieved through several methods. A notable industrial method involves:

- Catalyst Addition: A catalyst is added to a solvent under inert gas protection.

- Reaction Setup: Alkali and precursor compounds are introduced, followed by temperature control to facilitate the reaction.

- Product Isolation: The reaction mixture is processed to yield high-purity 3-(3-Furyl)acrylic acid with minimal isomer impurities .

This method emphasizes mild reaction conditions and high yields, making it suitable for large-scale production.

3-(3-Furyl)acrylic acid serves as an important intermediate in chemical research and pharmaceuticals. Its derivatives have potential applications in:

- Antimicrobial formulations: Due to their biological activity.

- Polymer production: As a building block for novel materials.

- Chemical synthesis: In organic chemistry for creating more complex molecules .

Studies on the interactions of 3-(3-Furyl)acrylic acid with biological systems have focused on its antimicrobial effects. These studies indicate that the compound's derivatives can inhibit microbial growth by disrupting energy production pathways within microorganisms. Further research could explore its interactions with various biological targets to expand its applicability.

Several compounds exhibit structural similarities to 3-(3-Furyl)acrylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 2-Furoic Acid | C₄H₄O₃ | 623-05-2 | Simpler structure, lacks acrylic functionality |

| 5-Nitro-2-furoic Acid | C₄H₄N₂O₃ | 100-00-7 | Contains a nitro group, enhancing biological activity |

| Furan-2-carboxylic Acid | C₄H₄O₂ | 498-01-1 | Carboxylic acid at a different position |

Uniqueness of 3-(3-Furyl)acrylic Acid

The unique combination of a furan ring with an acrylic acid moiety gives 3-(3-Furyl)acrylic acid distinct chemical properties and biological activities not observed in simpler furan derivatives or other related compounds. Its ability to act as both an intermediate in